IKZF2 Degradation Potency (HiBiT Assay)
In a direct head-to-head comparison using the IKZF2 HiBiT degradation assay in HEK293 cells, PVTX-405 demonstrated a DC50 of 0.7 nM and a Dmax of 91%, whereas the clinical-stage comparator NVP-DKY709 exhibited a DC50 of 1.5 nM and a Dmax of 73% [1]. This represents a 2.1-fold improvement in degradation potency and an 18-percentage-point increase in maximum degradation efficacy for PVTX-405 over DKY709 [1]. The deeper Dmax of PVTX-405 indicates more complete target elimination, which the authors specifically highlight as a therapeutically meaningful advantage [1].
| Evidence Dimension | IKZF2 degradation potency (DC50) and maximum degradation (Dmax) in HiBiT assay |
|---|---|
| Target Compound Data | DC50 = 0.7 nM, Dmax = 91% |
| Comparator Or Baseline | NVP-DKY709: DC50 = 1.5 nM, Dmax = 73% |
| Quantified Difference | PVTX-405 is 2.1-fold more potent (DC50 ratio: 1.5/0.7); Dmax improvement of +18 percentage points (91% vs 73%) |
| Conditions | IKZF2 HiBiT degradation assay in HEK293 cells; mean of at least two biological replicates [1] |
Why This Matters
A lower DC50 translates to target degradation at lower drug concentrations, while a deeper Dmax ensures more complete removal of IKZF2, which is critical for maximally abrogating Treg-mediated immune suppression in the tumor microenvironment.
- [1] Chen Z, Dhruv H, Zhang X, Rej RK, Bai L, McEachern D, et al. Development of PVTX-405 as a potent and highly selective molecular glue degrader of IKZF2 for cancer immunotherapy. Nat Commun. 2025;16:4095. Table 2. View Source
